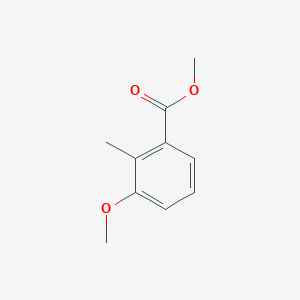

Methyl 3-methoxy-2-methylbenzoate

Description

The exact mass of the compound Methyl 3-methoxy-2-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-methoxy-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methoxy-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-8(10(11)13-3)5-4-6-9(7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQORCPXLODREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501392 | |

| Record name | Methyl 3-methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42981-93-1 | |

| Record name | Methyl 3-methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-methoxy-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methoxy-2-methylbenzoate (CAS: 42981-93-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its likely synthesis, and a summary of its known and potential applications based on the available scientific literature. Due to the limited publicly available data on this specific compound, some information is inferred from the properties and reactivity of its precursor, 3-methoxy-2-methylbenzoic acid, and other closely related structural analogs.

Physicochemical Properties

Methyl 3-methoxy-2-methylbenzoate is a solid at room temperature.[1] A comprehensive summary of its known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of Methyl 3-methoxy-2-methylbenzoate

| Property | Value | Source |

| CAS Number | 42981-93-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 75 °C at 0.1 Torr | [2] |

| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [2] |

| InChI | 1S/C10H12O3/c1-7-8(10(11)13-3)5-4-6-9(7)12-2/h4-6H,1-3H3 | [1] |

| InChI Key | VVQORCPXLODREB-UHFFFAOYSA-N | [1] |

| SMILES | O=C(OC)C1=C(C)C(OC)=CC=C1 | [1] |

Synthesis and Experimental Protocols

Synthesis of 3-methoxy-2-methylbenzoic acid

A common route for the synthesis of 3-methoxy-2-methylbenzoic acid involves a Grignard reaction with subsequent carboxylation, starting from 2-methyl-3-chloroanisole. A detailed experimental protocol is provided below, based on a patented method.[3]

Experimental Protocol: Synthesis of 3-methoxy-2-methylbenzoic acid [3]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a small amount of a solution of 2-methyl-3-chloroanisole (1.0 eq) in anhydrous THF to initiate the reaction.

-

Once the reaction begins, add the remaining 2-methyl-3-chloroanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to -10 °C in an ice-salt bath.

-

Slowly bubble dry carbon dioxide gas through the stirred solution for 3 hours, maintaining the temperature below 0 °C.

-

Work-up: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Acidify the mixture with 10% hydrochloric acid to a pH of 1.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-methoxy-2-methylbenzoic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Proposed Synthesis of Methyl 3-methoxy-2-methylbenzoate (Fischer Esterification)

The following is a proposed experimental protocol for the synthesis of Methyl 3-methoxy-2-methylbenzoate based on standard Fischer esterification methods for similar aromatic carboxylic acids.

Proposed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-methoxy-2-methylbenzoate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Spectroscopic Data

Applications and Biological Activity

While direct applications and biological studies of Methyl 3-methoxy-2-methylbenzoate are not extensively reported, its structural motifs and those of its precursors suggest potential utility in several areas of research and development.

Role in Organic Synthesis

The precursor, 3-methoxy-2-methylbenzoic acid, is utilized as a catalyst in asymmetric synthesis, specifically in Corey-Bakshi-Shibata (CBS) reductions of prochiral ketones.[4] This suggests that Methyl 3-methoxy-2-methylbenzoate could serve as a protected form of the carboxylic acid, which can be deprotected under basic conditions when needed.

Potential in Medicinal Chemistry

Structurally related methoxy- and methyl-substituted benzoate derivatives are recognized as important intermediates in the synthesis of pharmaceuticals. For instance, compounds like Methyl 2-Methoxy-3-Nitrobenzoate are used as building blocks for creating enzyme inhibitors and receptor modulators.[5] The strategic placement of substituents on the aromatic ring can significantly influence a molecule's binding affinity and selectivity for biological targets. Given this, Methyl 3-methoxy-2-methylbenzoate represents a scaffold that could be further functionalized to explore novel therapeutic agents.

Safety and Handling

Based on the safety data provided by suppliers, Methyl 3-methoxy-2-methylbenzoate is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and causes serious eye irritation.[1]

Table 2: GHS Hazard Information for Methyl 3-methoxy-2-methylbenzoate

| Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |

Source:[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area.

Conclusion

Methyl 3-methoxy-2-methylbenzoate is a chemical compound with established basic physicochemical properties but limited publicly available data regarding its detailed spectroscopic characterization, specific applications, and biological activity. The provided synthetic protocols for its precursor and a proposed method for its final synthesis offer a clear path for its preparation. For researchers in organic synthesis and drug discovery, this compound represents a potential building block for the development of more complex molecules and novel therapeutic agents. Further investigation is warranted to fully elucidate its chemical reactivity and biological potential.

References

- 1. Methyl 3-methoxy-2-methylbenzoate 42981-93-1 [sigmaaldrich.com]

- 2. Methyl 3-methoxy-2-methylbenzoate CAS#: 42981-93-1 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methoxy-2-methylbenzoic acid, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-methoxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-methoxy-2-methylbenzoate, a key chemical intermediate. The information is presented to support research and development activities, with a focus on clarity, data accessibility, and reproducible methodologies.

Core Physicochemical Properties

Methyl 3-methoxy-2-methylbenzoate is an aromatic ester with the CAS Number 42981-93-1.[1][2] Its fundamental properties are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical environments.

The known physicochemical properties of Methyl 3-methoxy-2-methylbenzoate are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Boiling Point | 75 °C at 0.1 Torr | [3] |

| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [3] |

| Appearance | Yellow to brown liquid; Solid | [3] |

| Physical Form | Solid | [1] |

| InChI Key | VVQORCPXLODREB-UHFFFAOYSA-N | [1] |

| CAS Number | 42981-93-1 | [1][3] |

Experimental Protocols

Detailed methodologies are essential for the replication of synthesis and the verification of physicochemical properties. The following sections outline relevant experimental protocols.

The primary route for the synthesis of Methyl 3-methoxy-2-methylbenzoate is the esterification of its corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid.

Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 3-methoxy-2-methylbenzoic acid (1.0 equivalent) in methanol (acting as both solvent and reactant), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or acetyl chloride) is carefully added.[4]

-

Reaction Conditions: The reaction mixture is typically stirred and heated under reflux for several hours (e.g., 24-36 hours) to drive the equilibrium towards the product.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the excess methanol is removed under reduced pressure using a rotary evaporator.[4] The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid) and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be further purified by vacuum distillation or column chromatography to yield pure Methyl 3-methoxy-2-methylbenzoate.

-

Boiling Point: The boiling point is determined under reduced pressure (vacuum distillation). A vacuum-jacketed distillation apparatus equipped with a manometer is used. The temperature at which the liquid actively boils and condenses at a specific, stable pressure is recorded as the boiling point at that pressure.[3]

-

Density: The density of the liquid form can be measured using a pycnometer or a digital density meter at a specified temperature. For solids, gas pycnometry can be employed.

-

Spectroscopic Analysis: The identity and purity of the compound are confirmed using standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]

Logical Workflow and Visualization

The synthesis of Methyl 3-methoxy-2-methylbenzoate follows a logical experimental workflow, from starting materials to the final purified product.

Caption: A diagram illustrating the experimental workflow for the synthesis of Methyl 3-methoxy-2-methylbenzoate.

References

Methyl 3-methoxy-2-methylbenzoate synthesis pathways

An In-depth Technical Guide to the Synthesis of Methyl 3-methoxy-2-methylbenzoate

Introduction

Methyl 3-methoxy-2-methylbenzoate is an important chemical intermediate in the pharmaceutical and agrochemical industries. Its structure, featuring a substituted benzene ring with methoxy, methyl, and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 3-methoxy-2-methylbenzoate, intended for researchers, scientists, and professionals in drug development and organic synthesis. Each method is presented with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate laboratory application.

Core Synthetic Strategies

The synthesis of methyl 3-methoxy-2-methylbenzoate primarily involves two key stages: the formation of the core intermediate, 3-methoxy-2-methylbenzoic acid, followed by its esterification. The main variations in the synthetic routes lie in the methods used to prepare the precursor acid. This guide details three prominent pathways starting from different commercially available materials.

-

Pathway 1: Grignard Carboxylation of 2-Methyl-3-chloroanisole

-

Pathway 2: Nucleophilic Substitution of 2-Methyl-3-chlorobenzoic Acid

-

Pathway 3: Diazotization of 3-Amino-2-methylbenzoic Acid

The final step in each pathway is the Fischer esterification of the resulting 3-methoxy-2-methylbenzoic acid.

Pathway 1: Grignard Carboxylation Route

This pathway begins with the methoxylation of 2,6-dichlorotoluene, followed by a Grignard reaction and carboxylation to form the key acid intermediate, which is then esterified.

Synthetic Pathways to Methyl 3-methoxy-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 3-methoxy-2-methylbenzoate, an important intermediate in the pharmaceutical and agrochemical industries. The synthesis of this compound primarily involves the preparation of its precursor, 3-methoxy-2-methylbenzoic acid, followed by a final esterification step. This document details various established starting materials and methodologies, presenting quantitative data in structured tables, in-depth experimental protocols, and visual diagrams of the synthetic pathways.

Core Synthetic Strategies

The synthesis of Methyl 3-methoxy-2-methylbenzoate is most commonly achieved through the esterification of 3-methoxy-2-methylbenzoic acid. Therefore, the critical aspect of the synthesis lies in the efficient preparation of this carboxylic acid precursor. Several viable synthetic routes starting from commercially available materials have been reported. The choice of a particular route may depend on factors such as the availability and cost of starting materials, reaction scalability, and safety considerations.

Synthetic Routes to 3-Methoxy-2-methylbenzoic Acid

Herein, we delineate four prominent synthetic pathways for obtaining 3-methoxy-2-methylbenzoic acid.

Route 1: From 2,6-Dichlorotoluene

This pathway involves an initial nucleophilic aromatic substitution to introduce the methoxy group, followed by a Grignard reaction and subsequent carboxylation.

Caption: Synthesis of 3-Methoxy-2-methylbenzoic acid from 2,6-Dichlorotoluene.

Route 2: From 3-Nitro-2-methylbenzoic Acid

This route utilizes a classic sequence of reduction of a nitro group to an amine, followed by diazotization and subsequent methoxylation.[1]

References

An In-depth Technical Guide to Methyl 3-methoxy-2-methylbenzoate: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis. While not a widely studied compound in its own right, its structural features make it a useful building block in the preparation of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of the discovery and history of its parent compound, detailed experimental protocols for its synthesis, and a summary of its key characterization data.

Discovery and History

The history of Methyl 3-methoxy-2-methylbenzoate is intrinsically linked to the synthesis of its precursor, 3-methoxy-2-methylbenzoic acid. There is no singular "discovery" paper for the ester itself; rather, its existence is a logical extension of the availability of the parent carboxylic acid. The synthetic routes to 3-methoxy-2-methylbenzoic acid have evolved, with various methods being developed over time to improve yield and efficiency. These synthetic advancements have, in turn, made Methyl 3-methoxy-2-methylbenzoate more accessible for its use as a chemical intermediate.

Early synthetic approaches to substituted benzoic acids often involved multi-step processes. For 3-methoxy-2-methylbenzoic acid, this included pathways starting from precursors like 2,6-dichlorotoluene or 3-nitro-2-methylbenzoic acid. These methods, while effective, often required harsh reaction conditions and could generate significant waste. More contemporary methods focus on more efficient and environmentally benign syntheses, which are crucial for the cost-effective production of derivatives like Methyl 3-methoxy-2-methylbenzoate. The primary application of this compound is as an intermediate in the synthesis of larger, more complex molecules, including potential drug candidates and other biologically active compounds.

Synthesis of Methyl 3-methoxy-2-methylbenzoate

The most common and straightforward method for the preparation of Methyl 3-methoxy-2-methylbenzoate is the Fischer esterification of 3-methoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

A detailed experimental protocol for the synthesis of Methyl 3-methoxy-2-methylbenzoate is provided below, based on established chemical literature.

Materials:

-

3-methoxy-2-methylbenzoic acid

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-2-methylbenzoic acid (1.0 eq).

-

Add a sufficient volume of anhydrous methanol to dissolve the starting material.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-methoxy-2-methylbenzoate.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow

The logical relationship of the synthesis process can be visualized as follows:

Characterization and Physicochemical Properties

The structural confirmation and purity assessment of Methyl 3-methoxy-2-methylbenzoate are typically performed using a combination of spectroscopic techniques and physical measurements.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 42981-93-1 |

| Appearance | Colorless oil or solid |

Spectroscopic Data

While a comprehensive, publicly available dataset is limited, the expected spectroscopic data based on its structure are as follows. Researchers should always confirm the identity of their synthesized material with their own analytical data.

| Spectroscopic Data | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the methyl ester protons, and the aromatic methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the methyl ester carbon, and the aromatic methyl carbon. |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the ester, C-O stretching vibrations, and C-H stretches of the aromatic and aliphatic groups. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Applications in Research and Development

Methyl 3-methoxy-2-methylbenzoate is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its utility stems from the presence of multiple functional groups that can be further elaborated. For instance, it has been used in the synthesis of intermediates for potential glucose uptake inhibitors and other pharmacologically relevant scaffolds.[1] The ester functionality can be hydrolyzed back to the carboxylic acid or converted to an amide, while the aromatic ring can undergo further substitution reactions. These properties make it a valuable tool for medicinal chemists and other researchers in the field of drug discovery and development.[2]

Conclusion

Methyl 3-methoxy-2-methylbenzoate, while not a widely known compound on its own, holds significance as a synthetic intermediate. Its straightforward preparation via Fischer esterification from 3-methoxy-2-methylbenzoic acid makes it an accessible building block for the synthesis of more elaborate molecular architectures. This guide has provided a detailed overview of its synthesis and characterization, intended to be a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of Methyl 3-methoxy-2-methylbenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methoxy-2-methylbenzoate (C₁₀H₁₂O₃, MW: 180.20 g/mol , CAS: 42981-93-1).[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of available information and predicted data to support researchers, scientists, and drug development professionals in its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 3-methoxy-2-methylbenzoate. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.28 | t, J = 8.0 Hz | 1H | H-5 |

| 6.85 | d, J = 8.0 Hz | 1H | H-4 |

| 6.78 | d, J = 8.0 Hz | 1H | H-6 |

| 3.88 | s | 3H | OCH₃ (ester) |

| 3.84 | s | 3H | OCH₃ (ether) |

| 2.25 | s | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (ester) |

| 157.8 | C-3 |

| 138.2 | C-2 |

| 129.5 | C-5 |

| 122.1 | C-1 |

| 118.0 | C-6 |

| 109.7 | C-4 |

| 55.4 | OCH₃ (ether) |

| 52.1 | OCH₃ (ester) |

| 16.3 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| 1725-1705 | Strong | C=O stretching (ester) |

| 1600-1580, 1500-1400 | Medium to Strong | C=C stretching (aromatic ring) |

| 1275-1200 | Strong | C-O stretching (ester, aryl ether) |

| 1100-1000 | Medium | C-O stretching (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Fragmentation Pattern (Electron Ionization - EI)

| m/z | Possible Fragment Ion |

| 180 | [M]⁺ (Molecular ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as Methyl 3-methoxy-2-methylbenzoate.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for both solid and liquid samples, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The interferogram generated by the instrument is mathematically converted to a spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after separation using Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for chemical structure elucidation is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

References

molecular structure and conformation of Methyl 3-methoxy-2-methylbenzoate

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-methoxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-methylbenzoate is an aromatic ester with the chemical formula C₁₀H₁₂O₃. Its structure, featuring a benzene ring substituted with a methyl ester, a methoxy group, and a methyl group in a specific ortho and meta arrangement, suggests interesting conformational properties due to potential steric interactions. This technical guide provides a comprehensive overview of the synthesis, molecular structure, and conformational analysis of Methyl 3-methoxy-2-methylbenzoate. Due to the limited availability of direct experimental data in public literature, this guide leverages established chemical principles and computational chemistry methods to provide a detailed profile of the molecule.

Chemical Identifiers:

-

CAS Number: 42981-93-1

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

-

InChI Key: VVQORCPXLODREB-UHFFFAOYSA-N

Synthesis of Methyl 3-methoxy-2-methylbenzoate

The most direct route for the synthesis of Methyl 3-methoxy-2-methylbenzoate is the Fischer esterification of 3-methoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

3-methoxy-2-methylbenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or ethyl acetate)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (20-40 eq). The methanol serves as both a reactant and the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid and the sulfuric acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-methoxy-2-methylbenzoate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Molecular Structure and Conformation

The conformation of Methyl 3-methoxy-2-methylbenzoate is primarily determined by the orientation of the methoxy and methyl ester substituents relative to the benzene ring. Steric hindrance between the ortho-methyl group and the adjacent substituents is expected to play a significant role in defining the lowest energy conformer.

Computational Conformational Analysis

To determine the most stable conformation, a computational analysis using Density Functional Theory (DFT) is proposed.

Methodology:

-

Software: Gaussian, Spartan, or similar computational chemistry packages.

-

Level of Theory: B3LYP functional.

-

Basis Set: 6-31G(d) or higher.

-

Procedure: A potential energy surface scan is performed by systematically rotating the dihedral angles associated with the C(ring)-C(ester) bond and the C(ring)-O(methoxy) bond. The resulting low-energy structures are then fully optimized to find the global minimum.

Predicted Conformational Data

The key dihedral angles for the predicted lowest-energy conformer are summarized below. The planarity of the ester group relative to the ring and the orientation of the methoxy group are of particular interest. Due to steric hindrance from the ortho-methyl group, the methyl ester group is likely to be twisted out of the plane of the benzene ring.

| Dihedral Angle | Description | Predicted Value (°) |

| C1-C2-C(O)-O | Torsion of the ester group relative to the ring | 45 - 65 |

| C2-C3-O-CH₃ | Torsion of the methoxy group relative to the ring | 0 - 20 |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the computationally determined lowest-energy structure of Methyl 3-methoxy-2-methylbenzoate.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | m | 2H | Aromatic Protons (H-5, H-6) |

| ~ 6.9 - 7.1 | m | 1H | Aromatic Proton (H-4) |

| ~ 3.9 | s | 3H | Ester Methyl Protons (-COOCH₃) |

| ~ 3.8 | s | 3H | Methoxy Protons (-OCH₃) |

| ~ 2.3 | s | 3H | Ring Methyl Protons (-CH₃) |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~ 168 | Ester Carbonyl Carbon (-C OOCH₃) |

| ~ 157 | Aromatic Carbon (C-3, attached to -OCH₃) |

| ~ 138 | Aromatic Carbon (C-2, attached to -CH₃) |

| ~ 132 | Aromatic Carbon (C-1, attached to -COOCH₃) |

| ~ 129 | Aromatic Carbon (C-6) |

| ~ 124 | Aromatic Carbon (C-5) |

| ~ 115 | Aromatic Carbon (C-4) |

| ~ 56 | Methoxy Carbon (-OC H₃) |

| ~ 52 | Ester Methyl Carbon (-COOC H₃) |

| ~ 16 | Ring Methyl Carbon (-C H₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~ 1725 | Strong | C=O stretching (ester) |

| ~ 1600, 1480 | Medium-Strong | C=C stretching (aromatic ring) |

| ~ 1250 | Strong | C-O stretching (ester and ether) |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 149 | High | [M - OCH₃]⁺ |

| 121 | Medium | [M - COOCH₃]⁺ |

Experimental and Computational Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of Methyl 3-methoxy-2-methylbenzoate, combining synthesis and computational analysis.

Caption: Workflow from synthesis to structural elucidation.

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl 3-methoxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. Understanding its thermal stability and decomposition profile is crucial for determining safe handling, storage, and processing conditions, particularly in drug development where thermal events can impact purity, stability, and safety. This guide outlines the predicted thermal behavior of Methyl 3-methoxy-2-methylbenzoate, provides detailed protocols for its experimental investigation, and presents a framework for interpreting the resulting data.

Physicochemical Properties

A summary of the known physicochemical properties of Methyl 3-methoxy-2-methylbenzoate is presented in Table 1. These properties are fundamental to its handling and analysis.

Table 1: Physicochemical Properties of Methyl 3-methoxy-2-methylbenzoate

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Solid |

| CAS Number | 42981-93-1 |

| SMILES | O=C(OC)C1=C(C)C(OC)=CC=C1 |

| InChI Key | VVQORCPXLODREB-UHFFFAOYSA-N |

Data sourced from supplier information.

Predicted Thermal Decomposition Pathway

The thermal decomposition of Methyl 3-methoxy-2-methylbenzoate is anticipated to proceed through a series of reactions involving its primary functional groups: the methyl ester, the methoxy group, and the methyl group on the aromatic ring. The presence of these substituents suggests potential for complex degradation mechanisms, including hydrolysis, decarboxylation, and ether cleavage at elevated temperatures.

A plausible primary decomposition pathway is initiated by the cleavage of the ester bond, which is often the most thermally labile functional group in such molecules. This would be followed by subsequent fragmentation of the aromatic ring and its substituents.

Caption: Proposed primary thermal decomposition pathways for Methyl 3-methoxy-2-methylbenzoate.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of Methyl 3-methoxy-2-methylbenzoate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the mass of residual material.

Experimental Workflow:

A Technical Guide to Unlocking the Therapeutic Potential of Methyl 3-methoxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Executive Summary

Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester with a chemical structure amenable to diverse functionalization. While direct biological applications of this specific molecule are not extensively documented, its core scaffold represents a valuable starting point for medicinal chemistry campaigns. Analysis of structurally related compounds reveals the potential for developing novel therapeutics across several disease areas. This guide outlines the known properties of Methyl 3-methoxy-2-methylbenzoate and proposes several promising research avenues, complete with hypothetical workflows and detailed experimental protocols to facilitate further investigation. The central hypothesis is that the unique substitution pattern of this scaffold can be exploited to generate libraries of new chemical entities with potential efficacy as enzyme inhibitors, receptor modulators, and other therapeutic agents.

Physicochemical Properties and Synthesis

Methyl 3-methoxy-2-methylbenzoate is a solid at room temperature.[1] Its fundamental properties are summarized below. This data provides a baseline for its handling, characterization, and modification in a laboratory setting.

Table 1: Physicochemical Properties of Methyl 3-methoxy-2-methylbenzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 42981-93-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Yellow to brown Liquid / Solid | [1] |

| Boiling Point | 75 °C at 0.1 Torr | [1] |

| Density | 1.075±0.06 g/cm³ (Predicted) | [1] |

| SMILES | O=C(OC)C1=C(C)C(OC)=CC=C1 |

| InChI Key | VVQORCPXLODREB-UHFFFAOYSA-N | |

The synthesis of Methyl 3-methoxy-2-methylbenzoate typically starts from its corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid, via Fischer esterification.

Potential Research Areas and Strategic Workflows

Given the limited data on the direct biological activity of Methyl 3-methoxy-2-methylbenzoate, its primary value lies in its utility as a chemical scaffold. Structurally similar benzoic acid derivatives have been successfully employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, and oncology drugs.[2] This suggests that the title compound is a promising starting point for generating novel molecular entities.

Research Area 1: Development of Novel Kinase Inhibitors

Many kinase inhibitors incorporate a substituted aromatic core. The synthesis of the EGFR inhibitor Gefitinib, for instance, has been attempted from a related hydroxy-methoxy-benzoate scaffold.[3] The methyl and methoxy groups on the Methyl 3-methoxy-2-methylbenzoate ring can influence binding pocket interactions and solubility, making it an attractive core for a new generation of kinase inhibitors.

A proposed workflow for this research area involves the functionalization of the aromatic ring and modification of the ester group to create a library of compounds for screening against a panel of cancer-relevant kinases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-methoxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-methylbenzoate is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the methoxy and methyl substituents on the aromatic ring, combined with the reactive ester functionality, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides a detailed protocol for the synthesis of Methyl 3-methoxy-2-methylbenzoate from its corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid, via the robust and widely used Fischer esterification reaction. The protocol is designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Physicochemical Data and Safety Information

A summary of the key physicochemical properties of the starting material and the final product is provided below. Safety information is also included to ensure proper handling and disposal of the chemicals involved.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Key Safety Precautions |

| 3-methoxy-2-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | White to off-white solid | 145-149 | Not available | Causes skin and serious eye irritation. May cause respiratory irritation.[1] |

| Methyl 3-methoxy-2-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | Colorless to pale yellow liquid or solid | Not available | Not available | Assumed to be an irritant. Handle with care, avoiding contact with skin and eyes. |

| Methanol | CH₄O | 32.04 | Colorless liquid | -97.6 | 64.7 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Colorless, oily liquid | 10 | 337 | Causes severe skin burns and eye damage. |

Reaction Scheme

The synthesis of Methyl 3-methoxy-2-methylbenzoate is achieved through the acid-catalyzed esterification of 3-methoxy-2-methylbenzoic acid with methanol.

Caption: Fischer esterification of 3-methoxy-2-methylbenzoic acid.

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of Methyl 3-methoxy-2-methylbenzoate.

Materials:

-

3-methoxy-2-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-2-methylbenzoic acid (e.g., 5.0 g, 30.1 mmol) in anhydrous methanol (e.g., 50 mL).

-

With gentle stirring, slowly add concentrated sulfuric acid (e.g., 1 mL) to the solution. Caution: The addition of sulfuric acid to methanol is exothermic.

-

-

Reflux:

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts in the separatory funnel.

-

Wash the combined organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted acid and the sulfuric acid catalyst. Caution: CO₂ evolution may cause pressure build-up in the separatory funnel. Vent frequently.

-

Brine (1 x 50 mL) to remove residual water.

-

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude Methyl 3-methoxy-2-methylbenzoate can be purified by vacuum distillation or column chromatography on silica gel if necessary to obtain a high-purity product.

-

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of Methyl 3-methoxy-2-methylbenzoate.

Caption: Workflow for the synthesis of Methyl 3-methoxy-2-methylbenzoate.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields are representative and may vary based on experimental conditions.

| Parameter | Value |

| Starting Material | 3-methoxy-2-methylbenzoic acid |

| Reagents | Methanol, Sulfuric Acid |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 80 - 95% |

| Purification Method | Vacuum Distillation or Column Chromatography |

Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity. Below is a table of expected spectroscopic data for Methyl 3-methoxy-2-methylbenzoate, based on analogous compounds and general principles of spectroscopy.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-7.5 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, COOCH₃), ~2.3 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~158 (C-OCH₃), ~135 (C-CH₃), ~130, ~125, ~120 (Ar-C), ~55 (OCH₃), ~52 (COOCH₃), ~16 (Ar-CH₃). |

| IR (neat, cm⁻¹) | ~2950 (C-H, aliphatic), ~1720 (C=O, ester), ~1600, ~1480 (C=C, aromatic), ~1250 (C-O, ether). |

| Mass Spectrometry (EI) | m/z (%): 180 (M⁺), 149 ([M-OCH₃]⁺), 121 ([M-COOCH₃]⁺). |

Note: Actual spectroscopic data should be acquired and interpreted for the synthesized product to confirm its structure and purity. The provided data is predictive.

Conclusion

The Fischer esterification method described provides a reliable and efficient route for the synthesis of Methyl 3-methoxy-2-methylbenzoate. This protocol, along with the provided data, serves as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. Adherence to the safety precautions outlined is essential for the safe execution of this procedure.

References

Application Notes and Protocols for Methyl 3-methoxy-2-methylbenzoate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-methylbenzoate (CAS No. 42981-93-1) is a substituted aromatic carboxylate that holds potential as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a methoxy group, a methyl group, and a methyl ester on the benzene ring, offers multiple reactive sites for further functionalization. These notes provide an overview of its potential applications and detailed protocols for its use in the synthesis of bioactive scaffolds, drawing upon established methodologies for structurally related compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Solid |

| CAS Number | 42981-93-1 |

Application: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

This section outlines a hypothetical multi-step synthesis of a substituted quinazolinone, a common scaffold in kinase inhibitors, using Methyl 3-methoxy-2-methylbenzoate as the starting material. The synthetic strategy is based on analogous transformations reported for similar benzoate derivatives in the synthesis of targeted cancer therapies like Gefitinib.[1]

Experimental Workflow

The overall synthetic workflow involves a series of transformations to build the quinazolinone core and introduce functionalities for potential biological activity.

References

Applications of Methyl 3-methoxy-2-methylbenzoate in Organic Synthesis: A Review of Potential Uses and Synthetic Protocols

For Immediate Release

Introduction

Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester with potential applications as a building block in organic synthesis. Its unique substitution pattern, featuring a methyl ester, a methoxy group, and a methyl group on the benzene ring, offers multiple sites for functionalization. This document provides an overview of the potential applications of Methyl 3-methoxy-2-methylbenzoate in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates. While specific, multi-step synthetic applications for this exact molecule are not extensively documented in publicly available literature, its structural similarity to other substituted benzoates allows for the extrapolation of its synthetic utility. This note will also provide detailed protocols for the synthesis of the parent acid and a representative transformation of a closely related analog.

Potential Applications in Medicinal Chemistry and Drug Development

Substituted benzoates are common structural motifs in a wide range of pharmaceuticals and bioactive molecules. The functional groups present in Methyl 3-methoxy-2-methylbenzoate make it a candidate for use in the synthesis of compounds targeting various biological pathways. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides and esters, respectively. The aromatic ring is susceptible to electrophilic aromatic substitution, and the methoxy and methyl groups can direct incoming electrophiles to specific positions, allowing for the controlled introduction of further functionality.

The related compound, 3-Methoxy-4-methylbenzoic acid, is noted as a valuable intermediate in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[1] This suggests that Methyl 3-methoxy-2-methylbenzoate could serve as a protected form of the carboxylic acid, to be deprotected and elaborated in later synthetic steps.

Synthesis of the Parent Compound and a Key Analog

The synthesis of Methyl 3-methoxy-2-methylbenzoate typically proceeds through the esterification of its corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid. The synthesis of this acid is a key step in accessing the title compound.

Synthesis of 3-methoxy-2-methylbenzoic acid

A common route to ortho-methyl benzoic acids involves the oxidation of the corresponding ortho-xylene derivative. For instance, 2-methyl-3-chlorobenzoic acid can be prepared by the oxidation of 3-chloro-o-xylene. Subsequent nucleophilic aromatic substitution of the chloro group with methoxide would yield 3-methoxy-2-methylbenzoic acid.

Another patented method describes the synthesis starting from 2,6-dichlorotoluene. Reaction with sodium methoxide yields 2-methyl-3-chloroanisole. This intermediate can then be converted to the Grignard reagent, followed by carboxylation with dry ice to produce 3-methoxy-2-methylbenzoic acid.

Esterification to Methyl 3-methoxy-2-methylbenzoate

The esterification of 3-methoxy-2-methylbenzoic acid to its methyl ester is a standard transformation. A general procedure involves dissolving the carboxylic acid in methanol and adding a catalytic amount of a strong acid, such as sulfuric acid or acetyl chloride, followed by heating under reflux.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-methoxy-4-methylbenzoate from 3-methoxy-4-methylbenzoic acid[2]

This protocol details the esterification of a closely related benzoic acid derivative.

Materials:

-

3-methoxy-4-methylbenzoic acid (6.0 g)

-

Methanol (120 ml)

-

Acetyl chloride (6 ml)

Procedure:

-

A solution of 3-methoxy-4-methylbenzoic acid in methanol is prepared in a round-bottom flask.

-

Acetyl chloride is added to the solution.

-

The reaction mixture is stirred for 36 hours at room temperature.

-

The solvent is removed by evaporation under reduced pressure.

-

The residue is redissolved in methanol (100 ml) and the solution is evaporated again to remove any remaining acetyl chloride.

-

This procedure is repeated to yield methyl 3-methoxy-4-methylbenzoate.

Quantitative Data:

| Starting Material | Product | Reagents | Yield |

| 3-methoxy-4-methylbenzoic acid (6.0 g) | Methyl 3-methoxy-4-methylbenzoate | Methanol, Acetyl chloride | 98% (6.34 g)[2] |

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from a plausible starting material to the title compound and its potential subsequent transformations in a synthetic workflow.

Caption: Synthetic pathway and potential applications.

Reaction Mechanisms

The core reactions involved in the synthesis and potential application of Methyl 3-methoxy-2-methylbenzoate are well-established in organic chemistry.

Fischer Esterification

The formation of Methyl 3-methoxy-2-methylbenzoate from its corresponding carboxylic acid and methanol is catalyzed by a strong acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol.

Caption: Fischer esterification mechanism.

Electrophilic Aromatic Substitution

The benzene ring of Methyl 3-methoxy-2-methylbenzoate can undergo electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-director, while the methyl group is also an activating, ortho-, para-director. The methyl ester group is a deactivating, meta-director. The regiochemical outcome of such a reaction would depend on the specific electrophile and reaction conditions, with the positions ortho and para to the activating groups being the most likely sites of substitution. For instance, nitration would likely yield a mixture of isomers.[3][4]

Conclusion

While direct and detailed applications of Methyl 3-methoxy-2-methylbenzoate in complex organic syntheses are not widely reported, its structure suggests significant potential as a versatile building block. By examining the synthesis of its parent acid and the reactivity of analogous substituted benzoates, researchers can envision its use in the construction of novel pharmaceutical and fine chemical targets. The provided protocols and mechanistic insights offer a foundation for the further exploration and application of this compound in organic synthesis.

References

Methyl 3-methoxy-2-methylbenzoate: A Versatile Precursor for Bioactive Compound Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic carboxylate that serves as a valuable building block in the synthesis of complex organic molecules. Its specific substitution pattern, featuring a methoxy group and a methyl group ortho and meta to the ester functionality, provides a unique scaffold for the elaboration of diverse molecular architectures. While its direct application in the synthesis of approved pharmaceutical compounds is not extensively documented, its utility as a precursor is well-established in the creation of other biologically active molecules, such as the insecticide methoxyfenozide. The synthetic strategies employed for such molecules are highly relevant to pharmaceutical development, as they demonstrate the chemical transformations and coupling reactions that can be applied to incorporate this versatile precursor into potential drug candidates.

This document provides detailed application notes and experimental protocols based on the established use of 3-methoxy-2-methylbenzoic acid (the parent acid of methyl 3-methoxy-2-methylbenzoate) in the synthesis of methoxyfenozide. This serves as a practical guide for researchers looking to utilize this precursor in the development of novel bioactive compounds, including potential therapeutics.

Chemical Properties and Reactivity

Methyl 3-methoxy-2-methylbenzoate offers several reactive sites for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled with amines or alcohols. The aromatic ring can undergo electrophilic substitution, although the directing effects of the existing substituents must be considered. Furthermore, the benzylic methyl group can potentially be functionalized through free-radical or oxidative processes.

Application: Synthesis of Methoxyfenozide, an Ecdysone Receptor Agonist

A prime example of the utility of the 3-methoxy-2-methylbenzoyl scaffold is in the synthesis of methoxyfenozide, a diacylhydrazine insecticide that acts as an agonist of the insect ecdysone receptor.[1] This mode of action highlights the potential for molecules derived from this precursor to interact with specific biological targets. The synthesis of methoxyfenozide demonstrates a robust and scalable synthetic route that can be adapted for the creation of compound libraries in drug discovery programs.

The overall synthetic strategy involves the coupling of two key intermediates: a derivative of 3-methoxy-2-methylbenzoic acid and a substituted hydrazine.

Synthetic Workflow for Methoxyfenozide

Caption: Synthetic workflow for Methoxyfenozide.

Experimental Protocols

The following protocols are adapted from established synthetic methods for methoxyfenozide and its intermediates.[2][3]

Protocol 1: Preparation of 3-Methoxy-2-methylbenzoyl Chloride

Objective: To convert 3-methoxy-2-methylbenzoic acid to its corresponding acid chloride for subsequent coupling reactions.

Materials:

-

3-Methoxy-2-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Reaction flask with reflux condenser and gas outlet

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry reaction flask, suspend 3-methoxy-2-methylbenzoic acid in anhydrous toluene.

-

Slowly add thionyl chloride dropwise to the suspension at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3-methoxy-2-methylbenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

Protocol 2: Synthesis of N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide

Objective: To synthesize the key hydrazide intermediate by reacting 3-methoxy-2-methylbenzoyl chloride with tert-butylhydrazine.

Materials:

-

3-Methoxy-2-methylbenzoyl chloride (from Protocol 1)

-

tert-Butylhydrazine hydrochloride

-

Sodium hydroxide (or other suitable base)

-

Toluene

-

Water

-

Reaction flask with dropping funnel and stirrer

-

Ice bath

Procedure:

-

Prepare an aqueous solution of tert-butylhydrazine by dissolving tert-butylhydrazine hydrochloride in water and neutralizing with a stoichiometric amount of sodium hydroxide solution.

-

In a separate reaction flask, dissolve the crude 3-methoxy-2-methylbenzoyl chloride in toluene.

-

Cool the toluene solution to 0-5 °C using an ice bath.

-

Slowly add the aqueous solution of tert-butylhydrazine to the cooled toluene solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 3: Synthesis of Methoxyfenozide

Objective: To synthesize the final product by acylating the hydrazide intermediate with 3,5-dimethylbenzoyl chloride.

Materials:

-

N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide (from Protocol 2)

-

3,5-Dimethylbenzoyl chloride

-

Toluene

-

Aqueous sodium hydroxide solution

-

Reaction flask with two dropping funnels and a stirrer

-

Ice bath

Procedure:

-

Dissolve N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide in toluene in a reaction flask and cool the solution to 0-5 °C in an ice bath.

-

In separate dropping funnels, prepare a solution of 3,5-dimethylbenzoyl chloride in toluene and an aqueous solution of sodium hydroxide.

-

Simultaneously add the 3,5-dimethylbenzoyl chloride solution and the sodium hydroxide solution dropwise to the stirred hydrazide solution. Control the addition rates to maintain the temperature below 5 °C and to complete both additions at approximately the same time.

-

After the additions are complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.

-

The resulting solid precipitate is the product, methoxyfenozide.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The purity of the product can be assessed by HPLC, and further purification can be achieved by recrystallization if necessary.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of methoxyfenozide, based on literature data.

| Step | Starting Material | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Purity (%) |

| 1. Acid Chloride Formation | 3-Methoxy-2-methylbenzoic acid | Thionyl chloride | Toluene | Reflux | 2-3 h | >95 | Crude |

| 2. Hydrazide Formation | 3-Methoxy-2-methylbenzoyl chloride | tert-Butylhydrazine | Toluene | 0-10 °C | 2-3 h | 85-95 | >98 |

| 3. Final Acylation | N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide | 3,5-Dimethylbenzoyl chloride, NaOH(aq) | Toluene | 0-5 °C | 2 h | 90-98 | >99 |

Logical Workflow for Utilizing Methyl 3-methoxy-2-methylbenzoate in Drug Discovery

The synthetic route to methoxyfenozide provides a template for how methyl 3-methoxy-2-methylbenzoate can be incorporated into a drug discovery workflow.

Caption: Drug discovery workflow using the precursor.

This workflow illustrates a rational approach to leveraging methyl 3-methoxy-2-methylbenzoate as a starting material for generating novel chemical entities for biological screening. The key is the ability to create a diverse library of compounds through the robust and versatile chemistry of the carboxylic acid intermediate.

Conclusion

Methyl 3-methoxy-2-methylbenzoate, and its parent acid, are valuable and versatile precursors for the synthesis of complex, biologically active molecules. The detailed protocols for the synthesis of methoxyfenozide serve as a well-established example of how this scaffold can be chemically manipulated and incorporated into a larger molecular framework. Researchers in drug discovery can adapt these methodologies to generate novel compound libraries for screening against a wide range of pharmaceutical targets, making this precursor a valuable tool in the development of new therapeutic agents.

References

The Pivotal Role of Methyl 3-methoxy-2-methylbenzoate in the Synthesis of Advanced UV Stabilizers

For Immediate Release

[City, State] – [Date] – Methyl 3-methoxy-2-methylbenzoate is emerging as a critical starting material in the synthesis of a novel class of hydroxyphenyl benzotriazole (HBT) UV stabilizers. These advanced stabilizers are essential for protecting polymers, coatings, and other materials from degradation caused by ultraviolet radiation. This application note details the synthetic pathway from Methyl 3-methoxy-2-methylbenzoate to a targeted HBT UV stabilizer, providing comprehensive experimental protocols and quantitative data for researchers and professionals in the chemical and materials science industries.

The multi-step synthesis leverages a series of well-established chemical transformations, including nitration, reduction, and diazotization, to construct the complex molecular architecture of the final UV stabilizer. The strategic use of Methyl 3-methoxy-2-methylbenzoate as the foundational building block allows for precise control over the substitution pattern on the phenolic ring of the HBT, which is crucial for tuning the photophysical properties and performance of the UV stabilizer.

Synthesis Pathway Overview

The overall synthetic strategy to produce a 2-(2-hydroxy-3-methyl-5-methoxyphenyl)-2H-benzotriazole derivative from Methyl 3-methoxy-2-methylbenzoate involves the following key stages:

-

Nitration: Introduction of a nitro group onto the aromatic ring of Methyl 3-methoxy-2-methylbenzoate.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Azo Coupling: Diazotization of an o-nitroaniline and subsequent coupling with the synthesized aminophenol derivative.

-

Reductive Cyclization: Formation of the benzotriazole ring to yield the final HBT UV stabilizer.

This pathway is illustrated in the following workflow diagram:

Figure 1. Synthetic workflow for the preparation of a hydroxyphenyl benzotriazole (HBT) UV stabilizer starting from Methyl 3-methoxy-2-methylbenzoate.

Experimental Protocols

Step 1: Synthesis of Methyl 4-nitro-3-methoxy-2-methylbenzoate

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 10 g (0.055 mol) of Methyl 3-methoxy-2-methylbenzoate to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of Methyl 3-methoxy-2-methylbenzoate over 30 minutes, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

-

Pour the reaction mixture onto 200 g of crushed ice with stirring.

-

Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |

| Methyl 3-methoxy-2-methylbenzoate | 180.20 | 0.055 | 10 g | - |

| Methyl 4-nitro-3-methoxy-2-methylbenzoate (Expected) | 225.19 | - | - | ~85 |

Step 2: Synthesis of Methyl 4-amino-3-methoxy-2-methylbenzoate

Protocol:

-

In a three-necked flask fitted with a mechanical stirrer, a condenser, and a thermometer, suspend 10 g (0.044 mol) of Methyl 4-nitro-3-methoxy-2-methylbenzoate and 25 g of iron powder in 100 mL of 50% aqueous ethanol.

-

Heat the mixture to 60 °C and add 5 mL of glacial acetic acid.

-

Reflux the mixture for 4 hours, monitoring the reaction by TLC.

-

After completion, filter the hot solution to remove the iron sludge.

-

Cool the filtrate and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product, which can be purified by recrystallization.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |

| Methyl 4-nitro-3-methoxy-2-methylbenzoate | 225.19 | 0.044 | 10 g | - |

| Methyl 4-amino-3-methoxy-2-methylbenzoate (Expected) | 195.22 | - | - | ~90 |

Step 3: Synthesis of 2-(2-hydroxy-3-methyl-5-methoxyphenyl)-2H-benzotriazole

This step involves the formation of an azo dye intermediate followed by reductive cyclization.

Protocol for Azo Coupling and Cyclization:

-

Diazotization of o-nitroaniline: Dissolve 5.5 g (0.04 mol) of o-nitroaniline in 20 mL of concentrated hydrochloric acid and 20 mL of water. Cool the solution to 0-5 °C. Slowly add a solution of 2.8 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.

-

Coupling: Prepare a solution of 7.8 g (0.04 mol) of Methyl 4-amino-3-methoxy-2-methylbenzoate in 100 mL of dilute hydrochloric acid. Cool this solution to 0-5 °C and slowly add the diazotized o-nitroaniline solution with vigorous stirring. Maintain a pH of 4-5 by adding sodium acetate. Stir for 2-3 hours at 0-5 °C.

-

Reductive Cyclization: To the azo dye suspension, add a solution of 20 g of sodium hydroxide in 100 mL of water. Then, add 15 g of zinc dust portion-wise while heating the mixture to 80-90 °C. The color of the reaction mixture will change from red to a pale yellow.

-

Filter the hot solution to remove zinc oxide.

-

Cool the filtrate and acidify with acetic acid to precipitate the crude HBT product.

-

Filter the product, wash with water, and purify by recrystallization from a suitable solvent like ethanol or toluene.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |

| Methyl 4-amino-3-methoxy-2-methylbenzoate | 195.22 | 0.04 | 7.8 g | - |

| o-Nitroaniline | 138.12 | 0.04 | 5.5 g | - |

| 2-(2-hydroxy-3-methyl-5-methoxyphenyl)-2H-benzotriazole (Expected) | 269.29 | - | - | ~75 |

Signaling Pathway and Mechanism of UV Stabilization

Hydroxyphenyl benzotriazole UV stabilizers function by absorbing harmful UV radiation and dissipating the energy through a harmless mechanism, thereby preventing the degradation of the host material. The key to their effectiveness is an excited-state intramolecular proton transfer (ESIPT) process.

Figure 2. Mechanism of photostabilization by hydroxyphenyl benzotriazole (HBT) UV absorbers via excited-state intramolecular proton transfer (ESIPT).

Upon absorption of UV radiation, the HBT molecule is promoted to an excited electronic state. In this excited state, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited-state keto tautomer. This tautomer then undergoes rapid non-radiative decay back to the ground state, releasing the absorbed energy as heat. The ground-state keto form then quickly tautomerizes back to the original enol form, completing the cycle and preparing the molecule to absorb another UV photon. This efficient energy dissipation pathway protects the polymer from the damaging effects of UV radiation.

Conclusion

Methyl 3-methoxy-2-methylbenzoate serves as a valuable and versatile precursor for the synthesis of high-performance hydroxyphenyl benzotriazole UV stabilizers. The synthetic route outlined provides a robust and scalable method for producing these important additives. The resulting HBTs, with their tailored substitution patterns, offer excellent photostability and are crucial for enhancing the durability and lifespan of a wide range of materials. Further research into optimizing reaction conditions and exploring novel derivatives based on this synthetic platform is warranted.

Application Notes and Protocols for the Esterification of 3-Methoxy-2-Methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of methyl 3-methoxy-2-methylbenzoate via Fischer esterification of 3-methoxy-2-methylbenzoic acid. The protocols outlined below are based on established methods for the esterification of substituted benzoic acids and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

3-Methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its methyl ester, methyl 3-methoxy-2-methylbenzoate, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The esterification is typically achieved through the Fischer esterification method, which involves the acid-catalyzed reaction of the carboxylic acid with an alcohol, in this case, methanol.

Data Presentation